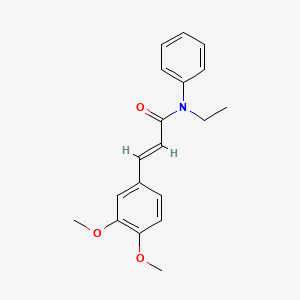
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the category of acrylamides and is a derivative of phenylacrylamide. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is not fully understood, but it is believed to involve the interaction between 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide and the target molecule. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to bind to certain proteins and enzymes, which can lead to changes in their activity and function.
Biochemical and physiological effects:
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has also been shown to have potential applications in cancer therapy, as it can induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, the synthesis of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is a complex and time-consuming process, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide. One area of interest is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new cancer therapies that utilize the apoptotic properties of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide. Additionally, there is potential for the use of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is a chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a promising candidate for use in organic electronics, cancer therapy, and neurodegenerative disease research. As research on 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide continues to progress, it is likely that new applications and uses for this compound will be discovered.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The most common method involves the reaction between N-ethyl-N-phenylacetamide and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic semiconductors.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(16-8-6-5-7-9-16)19(21)13-11-15-10-12-17(22-2)18(14-15)23-3/h5-14H,4H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQOZOLMVUNYTM-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


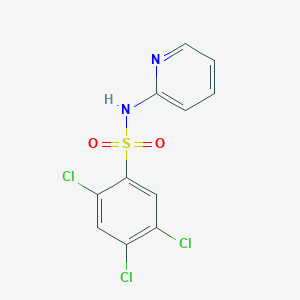
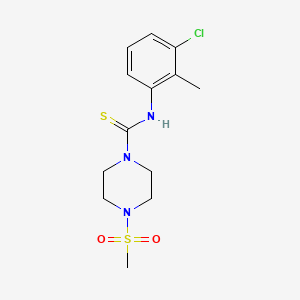
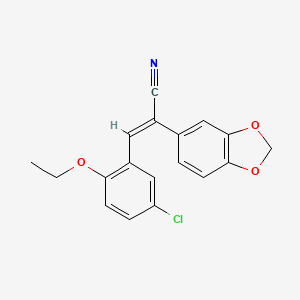
![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)
![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)

![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)

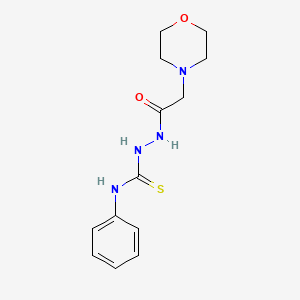

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)